![molecular formula C18H13ClN4O2S B2995292 3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-29-3](/img/structure/B2995292.png)
3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed reactions of halovinyl/aryl aldehydes and aminopyrazoles . Another method involves the reaction of diamino-nitropyrazole with acetoacetic ester .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a phenylsulfonyl group at the 6-position, a 4-chlorophenyl group at the 3-position, and an amine group at the 7-position .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for its functional groups. For instance, the amine group can participate in acid-base reactions, and the phenylsulfonyl group can undergo electrophilic aromatic substitution .Scientific Research Applications
Optical Applications
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They offer a simpler and greener synthetic methodology compared to other fluorophores like BODIPYS .
Medicinal Chemistry
The pyrazolo[1,5-a]pyridines, a related group of compounds, hold a special place in medicinal chemistry. The direct construction of 3-sulfonyl analogues like the one mentioned could potentially be explored for therapeutic applications .
Synthesis of Pyrazolo[3,4-b]pyridines
Metal-Organic Frameworks with Sulfonic Acid Tags have been used in the synthesis of Pyrazolo[3,4-b]pyridines via a cooperative vinylogous anomeric-based oxidation. This suggests potential use in synthetic chemistry for creating complex molecular structures .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell signaling pathways that regulate cell proliferation, survival, and differentiation .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of EGFR-TK affects multiple biochemical pathways. EGFR-TK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR-TK, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound is soluble in dmso, suggesting it may have good bioavailability .
Result of Action
The inhibition of EGFR-TK by the compound can lead to a variety of cellular effects. For instance, it has been shown to exhibit anti-proliferative activity against cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase, increase the percentage of apoptotic cells, and inhibit P-glycoprotein, which is often overexpressed in drug-resistant cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of copper ions appears to enhance the compound’s bactericidal properties . .
properties
IUPAC Name |
6-(benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGFOVQMLWUQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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